molecular formula C22H15ClN4O4 B2605631 2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903281-63-0

2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2605631
CAS No.: 903281-63-0
M. Wt: 434.84
InChI Key: KICNIKOBIDCYTO-UHFFFAOYSA-N
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Description

2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step might involve nucleophilic substitution reactions.

    Attachment of the 4-chlorophenyl and 4-nitrobenzoyl groups: These steps could involve acylation and nitration reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indolizine ring.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation or nitration reagents like chlorine gas or nitric acid may be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)indolizine-1-carboxamide
  • 3-(4-nitrobenzoyl)indolizine-1-carboxamide

Uniqueness

The presence of both the 4-chlorophenyl and 4-nitrobenzoyl groups in 2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or increased stability under certain conditions.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-14-6-8-15(9-7-14)25-22(29)18-17-3-1-2-12-26(17)20(19(18)24)21(28)13-4-10-16(11-5-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICNIKOBIDCYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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